5,6-Dihydroretinal
Description
Structure
3D Structure
Properties
CAS No. |
19907-28-9 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13- |
InChI Key |
UREHIXRTGAZOND-BOOMUCAASA-N |
SMILES |
CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |
Isomeric SMILES |
CC1CCCC(C1/C=C/C(=C\C=C\C(=C/C=O)\C)/C)(C)C |
Canonical SMILES |
CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |
Other CAS No. |
72535-16-1 |
Synonyms |
5,6-dihydroretinal 5,6-dihydroretinal, (cis)-isome |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Modifications of 5,6 Dihydroretinal
Stereoselective Synthesis Approaches for Dihydroretinal Analogues
Stereoselective synthesis is paramount in the creation of dihydroretinal analogues due to the significant role of double bond configurations in their bioactivities nih.gov. The sensitivity of the conjugated alkene system to various conditions like oxidants, acids, heat, and light necessitates careful synthetic planning nih.gov.
One approach to stereoselective synthesis involves the use of E-selective Horner-Wadsworth-Emmons (HWE) olefination nih.govscilit.comacs.orgnih.gov. This method has been applied in the stereoselective total synthesis of vitamin A metabolites such as (R)-all-trans-13,14-dihydroretinol and -retinoic acid nih.govscilit.comacs.orgnih.gov. A key step in this synthesis involves an optimized E-selective HWE olefination followed by a Ru(II) catalyzed intramolecular 7-endo-dig hydrosilylation nih.govscilit.comacs.orgnih.gov. The 7-endo-dig ring closure to an oxasilacycloheptene intermediate is designed to lead to the E-specific formation of the 11,12-double bond nih.gov.
Another method for achieving stereocontrolled polyene synthesis, including dihydroretinoids, is based on thallium-accelerated, palladium-catalyzed cross-coupling reactions of (E)-1-alkenylboronic acids and (E)-1-alkenyl iodides, known as the Suzuki reaction molaid.com. This procedure has been extended to the stereocontrolled synthesis of a series of 9-demethyl-dihydroretinoids molaid.com.
For the synthesis of all-trans-7,8-dihydroretinol, a different route involves the condensation of 4-(2,6,6-trimethylcyclohex-1-enyl)butan-2-one with triethylphosphonoacetate using n-butyl-lithium as the base and N,N-dimethylpropyleneurea as a cosolvent nih.gov. This yields an mixture of isomers of ethyl 3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)pent-2-enoate, which is subsequently reduced and oxidized to the corresponding aldehydes nih.gov.
The stereochemical outcome of these reactions is critical, as demonstrated by studies involving chiral retinal analogues and their binding to opsin, which helps establish the chirality of the retinal binding site in rhodopsin columbia.edu.
Targeted Derivatization for Functional Probes and Isotopic Labeling
Targeted derivatization of 5,6-dihydroretinal and its analogues is essential for creating functional probes to study their interactions with proteins and for isotopic labeling to facilitate structural and mechanistic investigations.
Functional probes are valuable tools for examining the structure and function of rhodopsin and the visual transduction process columbia.edu. Retinal isomers and analogues can be incorporated into opsin to form pigments or complexes, which are then tested for their functional and physical properties columbia.edu. For instance, 11,12-dihydroretinal (B1250157) has been used to create rhodopsin analogues to study the visual transduction process pharm.or.jp. Derivatization can alter the spectral properties of these chromophores, providing insight into their environment within the protein binding site nih.gov. The formation of protonated Schiff bases with amines like n-butylamine is a common derivatization strategy for retinal analogues columbia.educore.ac.uk.
Isotopic labeling, particularly with isotopes like 13C and 2H, is a powerful technique for resolving ambiguities in spectral data and gaining detailed structural information on dihydroretinal analogues and their interactions with proteins osaka-u.ac.jpmdpi.com. For example, 13C-labeled dihydroretinal has been used to clarify protonation states in protein complexes by isolating vibrational modes in Raman spectra osaka-u.ac.jp. Isotopic substitution at specific positions allows for the assignment of vibrational bands and provides insights into bond stretching modes osaka-u.ac.jp. Resonance Raman spectroscopy and solid-state magic angle spinning (MAS) NMR spectroscopy are techniques that benefit significantly from isotopic labeling, allowing for the determination of electron density and molecular torsional angles osaka-u.ac.jpmdpi.com.
Isotope labeling experiments have also been employed to study enzymatic reactions involving dihydroretinol. For example, using H218O in the presence of retinol (B82714) saturase and analyzing the 13,14-dihydroretinol product by LC-MS/MS can provide information about the source of oxygen atoms incorporated during the reaction pnas.org. Derivatization, such as oxidation to the retinaldehyde and formation of oximes, can be used to facilitate the analysis of isotopically labeled dihydroretinoids by techniques like HPLC nih.gov.
Targeted derivatization strategies are also employed for analytical purposes, such as improving the detection sensitivity of retinoids by mass spectrometry. For instance, derivatization of carboxylic acids in retinoids with reagents like N,N-dimethylpiperazine iodide (DMPI) can introduce a positive charge, significantly enhancing ionization efficiency and lowering detection limits in techniques like paper spray ionization mass spectrometry (PSI-MS) mdpi.com.
Molecular Mechanisms of 5,6 Dihydroretinal Interaction with Opsin Proteins
Chromophore-Opsin Binding Dynamics and Specificity
The interaction between chromophores like 5,6-dihydroretinal and opsin proteins is fundamental to the formation of visual pigments. In vertebrate visual pigments, the chromophore is covalently bound to a specific lysine (B10760008) residue within the opsin protein via a protonated Schiff base linkage. nih.gov This linkage anchors the chromophore within the opsin binding pocket, a crucial step for the proper formation and function of the visual pigment.
Studies utilizing retinal analogs, including 5,6-dihydroretinal, have provided insights into the structural requirements for efficient binding and pigment formation. For instance, research screening cyclohexyl derivatives structurally similar to the ring-end of 11-cis-retinal (B22103) indicated that compounds containing a ring and possessing at least two methyl groups at the 1,5-ring positions are capable of decreasing the rate of rhodopsin regeneration in vitro. ontosight.ai This suggests a specific role for these methyl groups in anchoring the chromophore within the protein binding site. ontosight.ai The failure of a ring-demethylated analog, 11-cis, 1,1,5-desmethyl-5,6-dihydroretinal, to form pigment under conditions where 11-cis 5,6-dihydroretinal yielded good pigment suggests the importance of these methyl groups for the binding of 5,6-dihydroretinal to opsin. ontosight.ai
Role in Spectral Tuning and Wavelength Regulation in Visual Pigments
Opsin proteins play a crucial role in regulating the spectral absorption of the bound chromophore, a process known as spectral tuning. This regulation is achieved through mechanisms that alter the energy level of the excited electronic state relative to the ground state of the retinal chromophore. nih.gov The wavelength of maximum absorption (λmax) for the protonated Schiff's base of 11-cis retinal in methanolic solution is around 440 nm, while visual pigments utilizing the same chromophore exhibit λmax values ranging from approximately 350 to 570 nm. nih.gov This significant shift is a result of opsin perturbing the π electrons of retinal. nih.gov
Research employing dihydroretinal analog chromophores, such as 5,6-dihydro 9-cis retinal, in salamander visual pigments has shed light on how saturation of double bonds in the chromophore ring affects spectral properties and opsin interaction. nih.gov These studies measured the spectral sensitivities of red rods and red and blue cones after replacing the native chromophore with retinal analogs. nih.gov
A key finding from these studies is that saturating the bonds in the chromophore ring reduced the spectral bandwidths of both the protonated Schiff's bases and the opsin-bound chromophores, making them more similar to each other. nih.gov This indicates that torsion of the ring contributes to spectral broadening and that this torsion is limited by the opsin protein. nih.gov Specifically, saturating the 5,6 double bond in retinal reduced the perturbation of the chromophore by opsin in red and blue cones but not in red rods. nih.gov This suggests that an interaction between opsin and the chromophoric ring is responsible for shifting the spectral maxima of red and blue cone pigments, but not that of red rod pigment. nih.gov
Data from studies on salamander visual pigments with dihydroretinal chromophores illustrate the impact on spectral properties:
| Chromophore | Visual Pigment Type | Opsin Shift (1/cm) |
| 5,6-dihydro 9-cis retinal | Red Cone | Reduced perturbation compared to native chromophore nih.gov |
| 5,6-dihydro 9-cis retinal | Blue Cone | Reduced perturbation compared to native chromophore nih.gov |
| 5,6-dihydro 9-cis retinal | Red Rod | No reduced perturbation compared to native chromophore nih.gov |
Photoisomerization Pathways and Conformational Dynamics of 5,6-Dihydroretinal within Opsin Binding Pockets
The primary event in vision is the photoisomerization of the chromophore upon absorption of a photon. In native rhodopsin, this involves the ultrafast isomerization of 11-cis-retinal to all-trans-retinal (B13868). This change in conformation within the opsin binding pocket triggers a cascade of downstream events.
While detailed studies specifically on the photoisomerization pathways and conformational dynamics of 5,6-dihydroretinal within opsin binding pockets are less extensively described in the provided search results compared to native retinal, its function as a chromophore in artificial visual pigments implies its participation in light-induced conformational changes. The structure of 5,6-dihydroretinal, with its saturated 5,6 double bond in the cyclohexene (B86901) ring, differs from that of retinal, which has a double bond at this position. This structural difference can influence its conformation and interaction with the opsin binding site.
The studies using dihydroretinal analogs suggest that the saturation of the 5,6 double bond affects the torsion of the ring and its interaction with opsin, which in turn influences spectral properties. nih.gov This indicates that the conformational dynamics of the chromophore within the binding pocket are sensitive to modifications in its structure, particularly in the ring region. The opsin binding pocket provides a specific environment that constrains the chromophore's conformation. The precise photoisomerization pathway of 5,6-dihydroretinal upon light absorption when bound to opsin would likely involve a change in configuration around one or more of its double bonds in the polyene chain, similar to native retinal, but potentially influenced by the altered ring structure and its interaction with the opsin environment.
Impact on Signal Transduction Initiation Mechanisms in Photoreceptors
The interaction of a chromophore with opsin and its subsequent photoisomerization are the initial steps that trigger the signal transduction cascade in photoreceptors, ultimately leading to visual perception. When a photon is absorbed by the chromophore bound to opsin, it undergoes photoisomerization. This conformational change in the chromophore activates the opsin protein.
Activated opsin, in turn, interacts with and activates a G protein called transducin, which is specific to photoreceptor cells. Activation of transducin initiates a biochemical cascade that involves the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) by phosphodiesterase (PDE). The reduction in cGMP levels leads to the closing of cGMP-gated ion channels in the photoreceptor cell membrane. This closure of ion channels causes a change in the membrane potential, resulting in hyperpolarization of the photoreceptor cell. This hyperpolarization is the electrical signal that is then transmitted through the visual pathway.
As a chromophore that binds to opsin proteins to form rhodopsin-like pigments, 5,6-dihydroretinal is involved in this light-detection stage of visual phototransduction. Although 5,6-dihydroretinal is a synthetic analog, its ability to form photosensitive pigments with opsins indicates that it can participate in the initial light-triggered activation of the opsin, thereby initiating the downstream signal transduction cascade in a manner analogous to native retinal. The specific characteristics of the visual pigment formed with 5,6-dihydroretinal, including its spectral sensitivity and the efficiency of photoactivation, would influence the nature and magnitude of the initiated signal.
Advanced Spectroscopic Characterization of 5,6 Dihydroretinal Opsin Systems
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Maxima and Bandwidth Analysis
UV-Vis spectroscopy is a fundamental tool for characterizing retinal-opsin pigments, providing information on their maximum absorption wavelength () and spectral bandwidth. These parameters are influenced by the interaction between the chromophore and the surrounding amino acid residues within the opsin binding site.
Studies using 5,6-dihydroretinal have demonstrated its ability to form photosensitive pigments with opsins. For instance, all-trans isomers of 5,6-dihydroretinal have been shown to form pigment analogues with bacteriorhodopsin, exhibiting values around 475 nm and 460 nm, depending on the specific analogue nih.gov. In salamander visual pigments, replacing the native chromophore with 5,6-dihydro-9-cis-retinal resulted in shifts in spectral maxima in red and blue cone pigments, but not in red rod pigment, suggesting an interaction between the opsin and the chromophoric ring influences spectral tuning in cones .
Saturation of the bonds in the ring of retinal analogues, such as in 5,6-dihydroretinal, has been observed to reduce the spectral bandwidths of both the protonated Schiff's bases and the opsin-bound chromophores, making them more similar to each other . This suggests that torsion of the ring contributes to spectral broadening in chromophores with unsaturated rings, and that opsin limits this torsion . The relatively small shift in the absorption maximum of 5,6-dihydrobacteriorhodopsin compared to its protonated Schiff base suggests the presence of negative charges near the cyclohexyl ring, similar to those influencing the of visual pigment rhodopsin nih.gov.
Data on the absorption maxima of 5,6-dihydroretinal in different opsin environments highlight the protein's influence on the chromophore's electronic structure:
| Chromophore Isomer | Opsin/System | λmax (nm) | Reference |
| all-trans 5,6-dihydroretinal | Bacteriorhodopsin | ~475 | nih.gov |
| all-trans 5,6-dihydro-1,1,5,9,13-desmethylretinal | Bacteriorhodopsin | ~460 | nih.gov |
| 5,6-dihydro-9-cis retinal | Salamander Red Cone | Shift observed | |
| 5,6-dihydro-9-cis retinal | Salamander Blue Cone | Shift observed | |
| 5,6-dihydro-9-cis retinal | Salamander Red Rod | No shift observed |
Circular Dichroism (CD) Spectroscopy for Conformational Investigations
Circular Dichroism (CD) spectroscopy is a valuable technique for probing the conformational properties of chromophores bound to proteins, including the orientation and interactions of retinal within opsins. CD spectra can reveal details about the asymmetry of the chromophore's environment and induced conformational changes upon binding or photoexcitation.
Studies utilizing 5,6-dihydroretinal and other retinal analogues in bacteriorhodopsin have employed CD spectroscopy to investigate the conformational heterogeneity of chromophores within the protein trimer. The results from these studies can support the idea that the arrangement and environment of chromophores within the opsin structure contribute to the observed CD signals. While specific detailed CD data for 5,6-dihydroretinal were not extensively provided in the search results, the technique's application to dihydroretinal analogues, such as the reinterpretation of the negative CD couplet of 11,12-dihydrorhodopsin to infer a chromophoric twist conformation, underscores its utility in understanding the conformation of saturated-ring retinal analogues within opsin binding pockets. CD spectroscopy can help in understanding how the protein imposes constraints on the chromophore's conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chromophore-Protein Interface Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, provides high-resolution structural information about the chromophore and its interactions with the surrounding protein matrix in membrane proteins like opsins. This technique is powerful for elucidating the chromophore-protein interface and the conformational dynamics of the chromophore within the binding site.
While direct, detailed NMR studies specifically on 5,6-dihydroretinal bound to opsin were not prominently featured in the search results, NMR spectroscopy has been successfully applied to study retinal chromophores and their environment in rhodopsin using selectively labeled retinal analogues. These studies have provided insights into the conformation of retinal, the distances to nearby protein residues, and the changes occurring upon photoactivation. The application of NMR to other dihydroretinal analogues, such as investigations into the conformation of 11-cis-locked cyclopropyl (B3062369) retinal, demonstrates the feasibility and relevance of using NMR to study the structural details of retinal analogues with modified ring structures bound to opsins. NMR can reveal the orientation and dynamics of methyl groups and other parts of the chromophore, offering atomic-level details about the chromophore-protein interface.
Time-Resolved Spectroscopy for Photochemical Intermediate Dynamics
Time-resolved spectroscopy, including flash photolysis, is essential for studying the fast photochemical events and the dynamics of intermediate states that occur after light absorption in retinal proteins. These techniques allow researchers to track spectral changes and the formation and decay of transient species in the photocycle.
Studies on bacteriorhodopsin reconstituted with 5,6-dihydroretinal have utilized time-resolved spectroscopy to investigate its photochemical properties. These pigment analogues undergo reversible light-induced spectral shifts, reflecting cyclic photoreactions nih.gov. The apparent rates of these photochemical transformations can differ significantly from those of native bacteriorhodopsin, indicating that the saturation of the C5-C6 double bond influences the photocycle dynamics nih.gov. A working hypothesis for the photocycle of 5,6-dihydrobacteriorhodopsin includes a slower light-induced cycling rate compared to the native pigment nih.gov. Time-resolved absorption spectroscopy can capture the spectral changes associated with the formation and decay of photochemical intermediates on various timescales, providing kinetic information about the photocycle.
Structural Biology of 5,6 Dihydroretinal Containing Visual Pigments
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applications
X-ray crystallography and Cryo-EM are powerful techniques used to determine the three-dimensional structures of proteins, including visual pigments. researchgate.netresearchgate.netwikipedia.org While the structure of native rhodopsin with its 11-cis-retinal (B22103) chromophore has been extensively studied using these methods, structural studies specifically on visual pigments containing 5,6-dihydroretinal are less common in the provided search results. However, the principles and techniques applied to study native rhodopsin are relevant to understanding how these methods would be used for 5,6-dihydroretinal-containing pigments.
X-ray crystallography involves obtaining crystals of the protein-chromophore complex and then diffracting X-rays through the crystal to determine the electron density map, from which the atomic structure can be built. researchgate.netnih.gov Cryo-EM involves flash-freezing the protein sample and using electron microscopy to capture images from multiple angles, which are then computationally processed to reconstruct the 3D structure. researchgate.netresearchgate.net Recent advances in Cryo-EM have enabled the determination of structures for cone visual pigments in complex with G proteins, providing detailed insights into their active states and interactions with the chromophore and downstream signaling molecules. researchgate.net
Detailed Analysis of Protein-Chromophore Interfacial Interactions
The interaction between the chromophore and the opsin protein is critical for regulating the spectral absorption of the visual pigment and initiating the phototransduction cascade. core.ac.uk In visual pigments, the retinal chromophore is covalently linked to a lysine (B10760008) residue in the opsin via a protonated Schiff base. wikipedia.orgcore.ac.uknih.govmdpi.com The surrounding amino acid residues in the binding pocket interact with the chromophore through various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.govresearchgate.net
Studies using retinal analogs like 5,6-dihydroretinal can provide insights into these interfacial interactions. For instance, research on salamander visual pigments using 5,6-dihydro-9-cis-retinal showed that saturating the 5,6 double bond in the chromophore's ring reduced the spectral bandwidth of both the protonated Schiff's base and the opsin-bound chromophores. core.ac.uknih.gov This suggests that the torsion of the ring contributes to spectral broadening and that this torsion is limited by the opsin protein. core.ac.uknih.gov The study also indicated that saturating the 5,6 double bond reduced the perturbation of the chromophore by opsin in red and blue cone pigments, but not in red rod pigments, implying an interaction between opsin and the chromophoric ring that shifts the spectral maxima in cones but not rods. core.ac.uknih.gov
The methyl groups at the 1,5-positions of the cyclohexyl ring of retinal have been suggested to play a role in anchoring the chromophore into the protein binding site. nih.gov Studies with a ring demethylated analogue, 11-cis, 1,1,5-desmethyl-5,6-dihydroretinal, which failed to form a pigment under conditions where 11-cis-5,6-dihydroretinal did, support this hypothesis. nih.gov
Computational studies on the 5,6-dihydroretinal chromophore analogue have investigated the interaction of the cationic chromophore with its counterion, which is expected to significantly influence its photochemical and photophysical properties. pnas.org The distance between the nitrogen of the Schiff base and the counterion (e.g., chloride ion) is crucial and can affect the absorption maximum. pnas.org
These findings highlight how modifications to the chromophore structure, such as the saturation in 5,6-dihydroretinal, can alter its interactions with the opsin binding pocket, influencing spectral tuning and pigment formation.
Allosteric Modulation and Conformational Changes Induced by 5,6-Dihydroretinal Binding
The binding of a chromophore to an opsin protein induces specific conformational changes in the protein, leading to the formation of a functional visual pigment. Upon light absorption, the photoisomerization of the chromophore triggers further conformational changes, activating the opsin and enabling it to interact with downstream signaling molecules like the G protein transducin. nih.govresearchgate.netmdpi.com This process involves allosteric modulation, where the binding or change in the chromophore at one site affects the protein's conformation and activity at a distant site. windows.net
While most research focuses on the conformational changes induced by the photoisomerization of native retinal, studies with analogs like 5,6-dihydroretinal can shed light on the structural requirements for opsin activation and the nature of the conformational changes.
Circular dichroism (CD) spectroscopy has been used to study the conformational changes in bacteriorhodopsin regenerated with retinal analogs, including 5,6-dihydroretinal. msu.edu Minor differences in CD spectra were observed between bacteriorhodopsin regenerated with all-trans-retinal (B13868) and a merocyanine (B1260669) aldehyde analogue, suggesting only minor conformational changes between the two. msu.edu However, the CD of a red-shifted dehydro-pigment showed significant differences depending on the medium, indicating conformational changes. msu.edu Although this study focused on bacteriorhodopsin, it demonstrates how CD can be used to detect conformational changes induced by chromophore binding.
The binding of 9-cis-5,6-dihydropigment to opsin has been reported to affect the Batho ↔ blueshifted intermediate (BSI) equilibrium differently compared to the corresponding 11-cis pigment. mdpi.com This suggests that the specific isomer and saturation pattern of the dihydroretinal analog can influence the conformational transitions the pigment undergoes after photoexcitation.
Furthermore, the interaction between the chromophore and the opsin binding pocket can influence the pK(a) of the Meta I ↔ Meta II equilibrium, which is crucial for the activation of the G-protein. nih.gov A study using 9-Z 4,5-dehydro,5,6-dihydro-retinal showed that while it formed a photosensitive pigment with a similar quantum yield to native rhodopsin, it caused a strong decrease in the G-protein activation rate due to a downshift of this pK(a). nih.govresearcher.life This indicates that structural features of the dihydroretinal analog can allosterically modulate the opsin's ability to activate downstream signaling.
Computational Modeling and Theoretical Investigations of 5,6 Dihydroretinal Systems
Quantum Chemical Calculations of Electronic States and Energy Barriers in 5,6-Dihydroretinal Photoisomerization
Quantum chemical calculations are fundamental in characterizing the electronic structure and potential energy surfaces involved in the photoisomerization of retinal chromophores, including analogs like 5,6-dihydroretinal. These calculations help to determine the energy levels of ground (S₀) and excited (S₁, S₂) electronic states and the energy barriers associated with photoinduced changes in molecular structure. Studies on retinal and its analogs often employ methods such as complete active space self-consistent field (CAS-SCF) and multiconfigurational second-order perturbation theory (CASPT2) to explore these processes nih.govunibo.it.
The photoisomerization process in visual pigments is triggered by the ultrafast light-induced cis-trans isomerization of the chromophore nih.govmdpi.com. For retinal, this typically involves isomerization around a double bond, such as the 11-12 double bond in 11-cis-retinal (B22103) iupac.org. The presence of energy barriers in the excited state can influence the photoisomerization pathway and efficiency nih.gov. For instance, studies on the protonated Schiff base of retinal have explored the potential energy curves for both ground and excited states to understand the photoisomerization process iupac.org. The interaction of the cationic retinal chromophore with its counterion is expected to significantly influence its photochemical properties nih.gov.
Computational studies have investigated the effect of a counterion on the photoisomerization path of retinal chromophore models, revealing that the counterion can modulate the relative stability of S₀, S₁, and S₂ energy surfaces and lead to the emergence of S₁ energy barriers along isomerization paths pnas.org. This highlights the importance of considering the protein environment, which provides a counterion and specific interactions, in theoretical studies of 5,6-dihydroretinal photoisomerization. Saturating the 5,6 double bond in retinal, as in 5,6-dihydroretinal, affects the interaction with opsin, which can influence the spectral properties core.ac.uk.
Molecular Dynamics Simulations of Chromophore-Opsin Ensemble Dynamics
Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of biological systems, including the complex formed by a retinal chromophore and its opsin protein. These simulations provide insights into the conformational changes of both the chromophore and the protein over time, offering a dynamic picture of their interaction. MD simulations can capture atomistic-resolution details of the system and characterize the structural ensemble accessible under different conditions rochester.edu.
In the context of visual pigments, MD simulations have been used to study the effects of retinal isomerization on the conformation of rhodopsin uiuc.edu. These simulations can model the protein embedded in a lipid membrane and solvated in water to mimic the physiological environment uiuc.edu. By simulating the system after inducing chromophore isomerization, researchers can observe the subsequent conformational changes in the opsin protein that lead to its activation uiuc.edu.
Studies using MD simulations have shown that the conformation of the retinal chromophore influences the dynamic ensemble of the opsin protein rochester.edu. For example, an active retinal ligand can destabilize the inactive state of the receptor, while the active ensemble may be more structurally homogeneous rochester.edu. MD simulations have also been used in the context of virtual screening to explore the binding of potential ligands to the chromophore binding pocket of opsin, providing insights into protein-ligand interactions mdpi.com.
While extensive MD simulations are crucial for sampling a wide range of thermally accessible configurations, obtaining reliable excitation properties often requires combining MD simulations with quantum mechanical methods researchgate.net.
Homology Modeling and Protein Structure Prediction for Analogous Opsin-Retinoid Complexes
Homology modeling, also known as comparative modeling, is a widely used technique for predicting the three-dimensional structure of a protein based on the known experimental structure of a homologous protein youtube.comresearchgate.net. This method is particularly valuable when experimental structures are unavailable, which is often the case for membrane proteins like opsins nih.gov.
Homology modeling relies on the principle that evolutionary related proteins share similar structures nih.gov. By aligning the amino acid sequence of the target protein (e.g., an opsin binding 5,6-dihydroretinal) with that of a template protein with a known structure (e.g., rhodopsin with bound retinal), a 3D model of the target protein can be constructed youtube.comresearchgate.net. This approach can be extended to model protein-ligand complexes by incorporating the chromophore into the predicted binding pocket nih.gov.
This technique is essential for studying analogous opsin-retinoid complexes involving 5,6-dihydroretinal when the specific opsin-5,6-dihydroretinal complex structure has not been experimentally determined. Homology models can provide valuable structural information about the spatial arrangement of residues in the binding pocket and their potential interactions with the chromophore researchgate.net. This structural information is crucial for further computational studies, such as molecular dynamics simulations or quantum chemical calculations, aimed at understanding the behavior of 5,6-dihydroretinal within the protein environment.
Recent advancements in homology modeling, including improved methods for detecting and aligning sequences, modeling loops and side chains, and assessing model accuracy, have enhanced the reliability of predicted structures nih.gov. Homology modeling can also be used to predict the structures of protein-protein interactions, which is relevant for understanding how opsins interact with downstream signaling proteins nih.gov.
Electrostatic Perturbation Models in 5,6-Dihydroretinal Spectral Tuning
Spectral tuning in visual pigments refers to the mechanism by which opsin proteins modulate the absorption maximum (λmax) of the bound retinal chromophore core.ac.uknih.gov. Electrostatic interactions between the chromophore and the protein environment are considered a major factor in this tuning process nih.govmsu.edu. These interactions can involve partial charges or polarities along the chromophore, as well as the influence of nearby charged or polar amino acid residues and counterions within the binding pocket nih.govmsu.edu.
Electrostatic perturbation models aim to quantify the effect of these interactions on the electronic states of the chromophore, thereby explaining the observed shifts in the absorption spectrum. The opsin shift, defined as the difference between the λmax of the protonated Schiff base of the retinal analog in solution and when bound to the opsin, is a measure of the protein's perturbation of the chromophore core.ac.uknih.gov.
Studies using dihydroretinal chromophores, including 5,6-dihydro-9-cis-retinal, have been employed to investigate spectral tuning mechanisms in salamander visual pigments core.ac.uk. Saturating the 5,6 double bond in retinal was found to reduce the perturbation of the chromophore by opsin in red and blue cones, suggesting an interaction between opsin and the chromophoric ring that shifts the spectral maxima in these pigments core.ac.uk.
Computational studies using combined quantum mechanical and molecular mechanical (QM/MM) methods have been used to investigate the opsin shift and spectral tuning in rhodopsin nih.gov. These studies have estimated spectral shifts due to the transfer of the chromophore from solution to the protein binding site and the effects of conformational changes and dispersion interactions nih.gov. Electrostatic interactions, including counterion effects and specific charge interactions with the polyene chain, are recognized as significant contributors to spectral shifts nih.gov.
Amino acid residues located near the chromophore, typically within 5 Å, are considered candidates for spectral tuning sites due to their potential to alter the electrostatic environment within the binding pocket researchgate.net. Simple qualitative electrostatic models can help rationalize the effects of counterions on the photochemical behavior of retinal protonated Schiff bases pnas.org.
Comparative Analysis with Endogenous Retinoids and Other Synthetic Analogues
Distinguishing Spectroscopic and Functional Properties from 11-cis-Retinal (B22103) and 3,4-Didehydroretinal
11-cis-Retinal, the visual chromophore in vertebrate vision, possesses a conjugated system that includes the double bond in the cyclohexene (B86901) ring. This conjugation is essential for its interaction with opsin proteins and subsequent photoisomerization upon light absorption, leading to the initiation of the visual cascade. acs.org The binding of 11-cis-retinal to opsin results in a visual pigment with a characteristic absorption maximum (λmax) around 500 nm for native rhodopsin. nih.govcore.ac.uk
3,4-Didehydroretinal (also known as Vitamin A2 aldehyde) differs from 11-cis-retinal by having an additional double bond in the β-ionone ring, extending the conjugated system. This structural difference causes a red-shift in the absorption spectrum compared to 11-cis-retinal, allowing organisms, particularly those in aquatic environments, to optimize vision in different light conditions. nih.govwustl.edu For instance, the A2 chromophore can shift the λmax by approximately 26 nm in rod pigments and 60 nm in cone pigments compared to the A1 chromophore (11-cis-retinal).
In contrast, 5,6-dihydroretinal features a saturated cyclohexene ring, meaning it lacks the double bond present in both 11-cis-retinal and 3,4-didehydroretinal at the 5,6 position. This saturation significantly reduces the extent of the conjugated system. Consequently, 5,6-dihydroretinal absorbs at shorter wavelengths compared to 11-cis-retinal and 3,4-didehydroretinal. Studies using 5,6-dihydro 9-cis retinal in bovine opsin have shown the formation of a visual pigment with a λmax shifted to 460 nm, compared to 500 nm for native rhodopsin (formed with 11-cis-retinal). This highlights the critical role of the conjugated cyclohexene ring in determining the spectral properties of the visual pigment. The saturation of the 5,6 double bond in retinal has also been shown to reduce the perturbation of the chromophore by opsin in certain cone pigments, affecting the spectral maxima. nih.govcore.ac.uk
Functionally, the saturated ring in 5,6-dihydroretinal impacts its interaction with retinoid-binding proteins and opsins. While 11-cis-retinal is the specific chromophore for rhodopsin formation and initiates rapid signal transduction upon photoisomerization, 5,6-dihydroretinal forms a visual pigment with slower photobleaching kinetics. This suggests that the full conjugated system, including the 5,6 double bond, is important for the efficient and rapid functional response of native visual pigments.
The table below summarizes some key comparative spectroscopic and functional properties:
| Compound | Structural Feature | Conjugated System Length | Typical λmax (nm) in Visual Pigments | Functional Role in Vision |
| 11-cis-Retinal | Conjugated cyclohexene ring | Extended | ~500 (Rhodopsin) nih.govcore.ac.uk | Native Visual Chromophore acs.org |
| 3,4-Didehydroretinal | Extended conjugated ring | More Extended | ~528 (Rod), ~620 (Cone) nih.govwustl.edu | A2 Visual Chromophore |
| 5,6-Dihydroretinal | Saturated cyclohexene ring | Reduced | ~460 (with bovine opsin) | Research Analog |
Comparison with Endogenous Dihydroretinoids in Vitamin A Metabolism Pathways (e.g., 13,14-Dihydroretinol, 5,6-Epoxyretinal)
Vitamin A metabolism is a complex process involving the conversion of retinol (B82714) and its derivatives into various biologically active forms. While 5,6-dihydroretinal is primarily a synthetic compound used in research, endogenous dihydroretinoids, such as 13,14-dihydroretinol and metabolites like 5,6-epoxyretinoic acid, exist and participate in specific metabolic pathways.
13,14-Dihydroretinol is a naturally occurring metabolite formed by the stereospecific saturation of the C(13)-C(14) double bond of all-trans-retinol, catalyzed by the enzyme retinol saturase (RetSat). acs.orgnih.govresearchgate.net This dihydroretinoid has a shifted UV absorbance maximum at 290 nm compared to all-trans-retinol (λmax = 325 nm), reflecting the reduction in the conjugated system. nih.gov The metabolic fate of 13,14-dihydroretinol is similar to that of retinol, undergoing oxidation to 13,14-dihydroretinal and then to 13,14-dihydroretinoic acid. acs.orgnih.gov These dihydroretinoic acid metabolites, particularly 9-cis-13,14-dihydroretinoic acid, have been identified as endogenous ligands for retinoid X receptors (RXRs). nih.govoup.com
5,6-Epoxyretinoic acid is another metabolite found in vitamin A metabolism, formed by the epoxidation of retinoic acid. smpdb.canih.govnih.gov This modification occurs on the cyclohexene ring, introducing an epoxide group at the 5,6 position. The formation of 5,6-epoxyretinoic acid is catalyzed by an enzyme system found in various tissues, including kidney, intestine, liver, and spleen. nih.gov While 5,6-epoxyretinoic acid is a metabolite of retinoic acid, its biological activity in supporting growth is minimal compared to retinoic acid. nih.gov
Comparing 5,6-dihydroretinal to these endogenous dihydroretinoids highlights the distinct structural alterations and their implications. 5,6-Dihydroretinal has a saturated ring, whereas 13,14-dihydroretinol has a saturated double bond in the polyene chain. 5,6-Epoxyretinoic acid, on the other hand, has an epoxide on the ring. These structural differences lead to varied spectroscopic properties and metabolic processing.
While 13,14-dihydroretinoids are formed through a specific enzymatic saturation of the polyene chain, the saturation in the ring of 5,6-dihydroretinal is a result of its synthetic origin for research purposes. The metabolic pathways for 5,6-dihydroretinal in biological systems are not as extensively characterized as those for endogenous retinoids, but its altered structure would likely influence its recognition and processing by metabolic enzymes compared to its unsaturated counterparts.
The table below summarizes some endogenous dihydroretinoids and their characteristics:
| Compound | Structural Feature | Formation Pathway | Typical λmax (nm) | Biological Role |
| 13,14-Dihydroretinol | Saturated C13-C14 double bond | Retinol saturation by RetSat acs.orgnih.govresearchgate.net | 290 nih.gov | Metabolite, precursor to 13,14-dihydroretinoic acid acs.orgnih.gov |
| 5,6-Epoxyretinoic acid | Epoxide at 5,6 position on ring | Epoxidation of retinoic acid smpdb.canih.govnih.gov | Not specified in provided text | Metabolite with minimal growth-supporting activity nih.gov |
Elucidation of Structure-Function Relationships Across Diverse Retinoid Classes
The study of retinoids, including synthetic analogs like 5,6-dihydroretinal, is fundamental to understanding structure-function relationships across this diverse class of compounds. The retinoid structure, generally consisting of a cyclic end group, a polyene side chain, and a polar end group, is directly related to its biological activities. researchgate.net
The length and configuration of the conjugated polyene chain are critical determinants of spectroscopic properties and interactions with proteins like opsins and retinoid-binding proteins. acs.orgarvojournals.orgarvojournals.org Modifications to the double bonds, such as the saturation in 5,6-dihydroretinal or the additional double bond in 3,4-didehydroretinal, significantly alter the absorption spectrum and the efficiency of photoisomerization in visual pigments. nih.govcore.ac.uknih.gov
The cyclic end group also plays a role in the interaction with binding sites in proteins. The saturated ring of 5,6-dihydroretinal, for example, affects its binding and the resulting spectral tuning in opsins compared to retinoids with an unsaturated ring. nih.govcore.ac.uk The orientation of the beta-ionone (B89335) ring (or its modified form) within protein binding cavities is important for ligand specificity. arvojournals.orgarvojournals.org
Studies comparing the binding of different retinoids to proteins like tear lipocalin (TL) demonstrate that the functional group influences ligand affinity, but structural changes in the protein can also enhance retinoid binding. arvojournals.orgarvojournals.org This highlights the intricate interplay between retinoid structure and protein conformation in determining binding and function.
Furthermore, the ability of retinoids to stimulate the secretion or production of proteins like retinol-binding protein (RBP) is influenced by structural features, suggesting that an intact cyclohexene ring may be necessary for certain protein interactions. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel 5,6-Dihydroretinal-Based Probes for Advanced Opsin Mechanistic Studies
5,6-Dihydroretinal has been explored as a chromophore analogue to study the spectral tuning and protein-chromophore interactions in visual pigments (opsins). Studies utilizing dihydroretinal chromophores, including 5,6-dihydro 9-cis retinal, have provided insights into how opsin proteins regulate the spectral absorption of the retinal chromophore. nih.govcore.ac.uk By saturating the 5,6 double bond in retinal, researchers have observed a reduction in the perturbation of the chromophore by opsin in certain cone pigments, suggesting that the interaction between opsin and the chromophoric ring influences spectral maxima. nih.govcore.ac.uk The use of dihydroretinal analogues allows for the investigation of how modifications to the polyene chain affect photoisomerization and the subsequent activation of G-proteins. researchgate.net Future research aims to develop novel probes based on 5,6-dihydroretinal and its isomers to further dissect the intricate mechanisms of opsin activation and the role of chromophore structure in this process. nih.govcore.ac.uk These probes can help in understanding the energy level changes of the excited electronic state relative to the ground state within the opsin binding pocket. nih.govcore.ac.uk
Investigation of Potential Endogenous Formation Pathways or Metabolites Resembling 5,6-Dihydroretinal
The potential endogenous formation of 5,6-dihydroretinal or structurally related metabolites is an area of ongoing investigation. While the primary metabolic pathway of vitamin A involves the conversion of all-trans-retinol to 11-cis-retinal (B22103) for vision and to all-trans-retinoic acid for gene regulation, the existence and biological roles of other saturated or modified retinoids are being explored. nih.govsci-hub.se Research into the metabolism of vitamin A has identified enzymes like retinol (B82714) saturase (RetSat) that catalyze the saturation of double bonds in retinoids, such as the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol. nih.govnih.govresearchgate.net This suggests the possibility of enzymatic pathways that could lead to the formation of other dihydroretinoids, including those saturated at the 5,6 position. Studies have also identified other endogenous retinoid metabolites, such as 9-cis-13,14-dihydroretinoic acid, which acts as a ligand for retinoid X receptors (RXRs). core.ac.ukresearchgate.netgoogle.com The presence of such dihydro-metabolites in tissues indicates that enzymatic hydrogenation of retinoids occurs endogenously. nih.govgoogle.com Investigating potential endogenous formation pathways for 5,6-dihydroretinal would involve identifying relevant enzymes and precursors within biological systems. Metabolites resembling 5,6-dihydroretinal, such as 5,6-epoxy-5,6-dihydroretinol (Hepaxanthin), which contains an epoxide group at the 5,6 position, have also been identified as belonging to the vitamin A family and warrant further study regarding their biological functions and potential metabolic links to dihydroretinal. ontosight.ai
Advanced Methodological Development for In Vitro and In Situ Characterization of 5,6-Dihydroretinal Interactions
Accurate characterization of 5,6-dihydroretinal and its interactions with proteins like opsins requires advanced analytical methodologies. Techniques for the extraction, separation, and identification of retinoids and their isomers from biological samples are crucial. High-performance liquid chromatography (HPLC), particularly normal-phase HPLC, has been used to separate and identify various retinoid isomers, including dihydroretinoids and their oxime derivatives. researchgate.netnih.govresearchgate.net The use of techniques like UV/vis spectroscopy and mass spectrometry (MS/MS) coupled with chromatography provides sensitive and specific detection and quantification of retinoids. nih.govresearchgate.net For in situ characterization of retinoid-opsin interactions, vibrational spectroscopy methods, such as Fourier transform infrared (FTIR) spectroscopy, can be employed to study the conformational changes of the chromophore within the opsin binding site. researchgate.netmdpi.com Future methodological developments may focus on improving the sensitivity and specificity of detection methods for 5,6-dihydroretinal in complex biological matrices, as well as developing techniques for real-time, in situ monitoring of its interactions with opsins and other potential binding partners. The preparation of protonated Schiff's bases of retinal analogues, including dihydroretinals, for spectroscopic studies is a key step in characterizing their properties both in solution and when bound to opsins. core.ac.uk
Q & A
Basic Research Questions
Q. How can 5,6-Dihydroretinal be reliably synthesized and characterized in a laboratory setting?
- Methodology :
Synthesis : Use established retinoid synthesis protocols, such as catalytic hydrogenation of retinaldehyde derivatives under controlled conditions (e.g., inert atmosphere, Pd/C catalyst). Ensure purity by monitoring reaction progress via thin-layer chromatography (TLC) .
Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on the absence of double bonds at positions 5–3. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ ~ 360 nm, typical for retinoids) .
CAS Reference : Cross-verify identity using CAS RN 19907-28-9, which specifies all-trans-5,6-Dihydroretinal .
Q. What are the key considerations for designing experiments to study 5,6-Dihydroretinal’s role in visual phototransduction?
- Methodology :
Model Systems : Use in vitro assays with rhodopsin-expressing cell lines (e.g., HEK293) to assess binding affinity and isomerization kinetics. Compare results to native 11-cis-retinal controls .
Controls : Include negative controls (e.g., solvent-only) and positive controls (e.g., all-trans-retinal) to isolate 5,6-Dihydroretinal’s specific activity.
Data Interpretation : Quantify spectral shifts using UV-Vis spectroscopy and correlate with molecular docking simulations to infer steric or electronic effects of hydrogenation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on 5,6-Dihydroretinal’s stability under varying pH conditions?
- Methodology :
Systematic Replication : Repeat stability assays (e.g., UV degradation studies) across pH 4–10, controlling for oxygen exposure and light intensity, as oxidation and photoisomerization are key degradation pathways .
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer composition, temperature). Use ANOVA to compare degradation rates across studies .
Cross-Validation : Validate findings with alternative analytical techniques, such as mass spectrometry (MS) to track degradation byproducts .
Q. What advanced analytical techniques are critical for validating 5,6-Dihydroretinal’s interaction with retinal-binding proteins?
- Methodology :
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) between 5,6-Dihydroretinal and proteins like cellular retinaldehyde-binding protein (CRALBP) .
Cryo-EM/X-ray Crystallography : Resolve structural changes in protein-ligand complexes to identify hydrogenation-induced conformational shifts .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to compare binding energetics with native retinoids .
Q. How should researchers design longitudinal studies to assess 5,6-Dihydroretinal’s metabolic fate in vivo?
- Methodology :
Animal Models : Use knock-in mice expressing human retinal dehydrogenases to track 5,6-Dihydroretinal metabolism via LC-MS/MS in plasma and retinal tissues .
Dosing Regimens : Administer isotopically labeled (e.g., deuterated) 5,6-Dihydroretinal to distinguish endogenous vs. exogenous metabolites.
Ethical Compliance : Adhere to protocols for humane endpoints and sample size justification, as outlined in institutional animal care guidelines .
Data Contradiction and Validation
Q. What strategies mitigate discrepancies in quantifying 5,6-Dihydroretinal in complex biological matrices?
- Methodology :
Sample Preparation : Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) to reduce matrix interference. Include internal standards (e.g., retinyl acetate) for normalization .
Method Validation : Perform spike-and-recovery experiments at low, medium, and high concentrations to assess accuracy (80–120% recovery) and precision (CV < 15%) .
Interlaboratory Collaboration : Share blinded samples with independent labs to verify reproducibility, addressing instrumentation or calibration biases .
Stability and Storage
Q. What are the best practices for storing 5,6-Dihydroretinal to prevent degradation during long-term studies?
- Methodology :
Conditions : Store aliquots in amber vials under argon at -80°C. Avoid freeze-thaw cycles by using single-use aliquots .
Stability Monitoring : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and compare to real-time data using Arrhenius modeling to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
